molecular formula C14H17N3O B14175536 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-90-6

2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol

Cat. No.: B14175536
CAS No.: 920511-90-6
M. Wt: 243.30 g/mol
InChI Key: BGJJOGAUWCGPSW-UHFFFAOYSA-N
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Description

2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the synthesis of 2-amino-4,6-dimethylpyridine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to form the target compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

920511-90-6

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-amino-5-[[(4,6-dimethylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C14H17N3O/c1-9-5-10(2)17-14(6-9)16-8-11-3-4-12(15)13(18)7-11/h3-7,18H,8,15H2,1-2H3,(H,16,17)

InChI Key

BGJJOGAUWCGPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NCC2=CC(=C(C=C2)N)O)C

Origin of Product

United States

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